molecular formula C10H9BrN2O B11861007 6-Amino-5-bromo-4-methylquinolin-2(1H)-one

6-Amino-5-bromo-4-methylquinolin-2(1H)-one

Cat. No.: B11861007
M. Wt: 253.09 g/mol
InChI Key: XGPGIDFQIBEDAO-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-4-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: 4-methylquinoline.

    Bromination: Bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: Introduction of the amino group at the 6-position using a suitable amine source under specific conditions.

    Cyclization: Formation of the quinolin-2(1H)-one ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolin-2(1H)-one derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of reduced quinoline derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of 5-substituted quinoline derivatives.

Scientific Research Applications

6-Amino-5-bromo-4-methylquinolin-2(1H)-one could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinolin-2(1H)-one: Lacks the bromine and methyl substituents.

    5-Bromo-4-methylquinolin-2(1H)-one: Lacks the amino group.

    4-Methylquinolin-2(1H)-one: Lacks both the amino and bromine substituents.

Uniqueness

6-Amino-5-bromo-4-methylquinolin-2(1H)-one is unique due to the presence of all three substituents, which could confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

6-amino-5-bromo-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H9BrN2O/c1-5-4-8(14)13-7-3-2-6(12)10(11)9(5)7/h2-4H,12H2,1H3,(H,13,14)

InChI Key

XGPGIDFQIBEDAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(C=C2)N)Br

Origin of Product

United States

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